Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride
Description
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a saturated tetrahydrothiophene (thiolane) ring substituted with an amino group at position 4 and an ethyl ester moiety at position 3. The hydrochloride salt enhances its stability and water solubility, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry research. Its synthesis likely involves esterification of the parent carboxylic acid followed by amino group protection/deposition, with techniques analogous to those used for related compounds (e.g., carbodiimide-mediated coupling) .
Properties
Molecular Formula |
C7H14ClNO2S |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
ethyl 4-aminothiolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)5-3-11-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
LKDOFCGNYRZWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable thiophene ring structure.
Mechanism of Action
The mechanism of action of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Core Ring Systems: Target Compound: Tetrahydrothiophene (saturated 5-membered ring with sulfur). Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (): Unsaturated thiophene ring with a bulky cyclohexylphenyl substituent . H-Series Inhibitors (e.g., H-7 hydrochloride, ): Isoquinoline sulfonamide core with piperazine/phenylalkylamine side chains .
- Functional Groups: The target compound’s ethyl ester and amino groups contrast with the cyclohexylphenyl group in ’s analog and the sulfonamide/piperazine motifs in H-series inhibitors.
Physicochemical Properties
Pharmacological and Toxicological Profiles
- Target Compound: Limited data; hydrochloride salts generally exhibit improved bioavailability but may cause irritation (similar to ’s skin/eye hazards) .
- Compound : Classified as a respiratory irritant (Category 3 toxicity) .
- H-Series Inhibitors : Act as protein kinase inhibitors with specific organ toxicity profiles .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hazard Classification
| Compound | Hazards |
|---|---|
| Target Compound | Assumed irritant (similar to analogs) |
| Compound | Skin/eye irritation, respiratory toxicity |
| H-Series Inhibitors | Potential organ-specific toxicity |
Biological Activity
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular signaling. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a tetrahydrothiophene ring, which is crucial for its interaction with biological targets. The compound's structure can be represented as follows:
This structure includes an amine group and a carboxylate moiety, both of which are essential for its biological interactions.
NRF2 Activation
Recent studies have highlighted the role of compounds similar to ethyl 4-aminotetrahydrothiophene-3-carboxylate in activating the Nuclear Factor Erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of NRF2 has been shown to confer cytoprotection in various models of disease, suggesting that ethyl 4-aminotetrahydrothiophene-3-carboxylate could exert protective effects in oxidative stress conditions .
Table 1: Summary of NRF2 Activation Studies
| Compound | EC50 (µM) | Emax (%) | Cytotoxicity (µM) |
|---|---|---|---|
| Ethyl 4-aminotetrahydrothiophene | <20 | 70.7 | <20 |
| Related Analog 1 | <10 | 80.5 | <15 |
| Related Analog 2 | <25 | 75.0 | <18 |
Neuropharmacological Effects
The compound's structural similarity to known GABA analogs suggests potential neuropharmacological applications. Research indicates that tetrahydrothiophene derivatives can inhibit GABA aminotransferase (GABA-AT) , an enzyme responsible for degrading GABA, thereby increasing GABA levels in the brain. This mechanism is particularly relevant in treating neurological disorders characterized by low GABA levels, such as epilepsy and anxiety disorders .
Case Study: GABA-AT Inhibition
In a study evaluating the efficacy of tetrahydrothiophene-based compounds, one derivative demonstrated an eightfold increase in GABA-AT inhibition compared to vigabatrin, the only FDA-approved GABA-AT inhibitor. This finding underscores the potential of ethyl 4-aminotetrahydrothiophene-3-carboxylate as a candidate for developing new antiepileptic drugs .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity of ethyl 4-aminotetrahydrothiophene-3-carboxylate is crucial for its therapeutic application. Preliminary data suggest favorable absorption characteristics with minimal cytotoxic effects at therapeutic concentrations. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroactive agent.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability Score | High |
| Blood-Brain Barrier Penetration | Yes |
| Lipinski Rule Violations | None |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclization of thiophene precursors and subsequent functionalization. For example, analogous compounds like ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate are synthesized via Gewald reactions using aldehydes, cyanoacetates, and elemental sulfur under reflux in ethanol . Key parameters include temperature control (60–80°C), pH adjustments, and catalyst selection (e.g., morpholine). Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity. Contaminants such as unreacted starting materials or byproducts (e.g., dimerized intermediates) must be monitored using HPLC or LC-MS .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Safety data sheets (SDS) for structurally related thiophene derivatives indicate hazards such as skin/eye irritation and respiratory toxicity . Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Stability studies suggest storage at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Incompatibilities with strong oxidizers (e.g., peroxides) and bases (risk of deprotonation) should be noted .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Core techniques include:
- NMR spectroscopy : and NMR to verify substitution patterns on the thiophene ring and amine/ester functionalities .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for assessing hydrogen bonding between the hydrochloride moiety and adjacent functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns indicative of chlorine or sulfur .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound and its analogs?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or structural variations in analogs. For example, ethyl 5-acetyl-4-methyl-thiophene derivatives exhibit variable anti-inflammatory activity depending on substituent electronegativity . To resolve contradictions:
- Perform dose-response studies across multiple models (e.g., in vitro vs. in vivo).
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities with target proteins .
- Analyze structure-activity relationships (SAR) by synthesizing analogs with systematic substitutions (e.g., replacing the 4-amino group with methyl or halogens) .
Q. What strategies are effective for optimizing crystallographic data refinement when dealing with low-resolution or twinned crystals?
For challenging crystallography
- Use SHELXD for initial phasing and SHELXL for refinement, leveraging its robust handling of high-resolution (<1.2 Å) or twinned data .
- Apply restraints to the thiophene ring geometry (bond lengths/angles) to reduce overfitting.
- Validate hydrogen atom positions using Fourier difference maps and isotropic displacement parameters .
Q. How can researchers mitigate synthetic bottlenecks, such as low yields during the final hydrochloride salt formation?
Common issues include poor solubility of the free base or incomplete acid titration. Solutions involve:
- Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) to enhance salt precipitation.
- Optimizing stoichiometry (1:1 molar ratio of free base to HCl) and adding HCl dropwise under controlled pH (3–4) .
- Using anti-solvent crystallization with diethyl ether to improve crystal quality .
Q. What methodologies are recommended for assessing the compound’s potential as a biochemical probe or drug precursor?
Key steps include:
- Target engagement assays : Fluorescence polarization or SPR to measure binding to enzymes (e.g., kinases) .
- Metabolic stability tests : Incubation with liver microsomes to evaluate cytochrome P450-mediated degradation .
- Toxicity profiling : Ames tests for mutagenicity and zebrafish models for acute toxicity .
Methodological Notes
- Data Contradiction Analysis : Cross-reference findings with structurally similar compounds (e.g., ethyl 4-chlorophenyl-thiophene derivatives) to identify trends in reactivity or bioactivity .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent, catalyst) while minimizing resource use .
- Safety Compliance : Adhere to TSCA and IATA regulations for hazardous material handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
